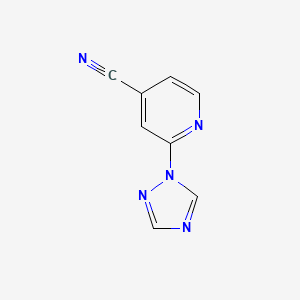

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

Übersicht

Beschreibung

“2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

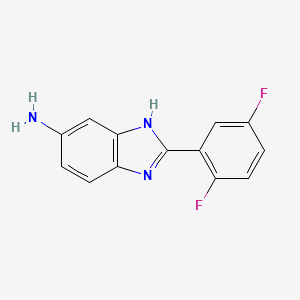

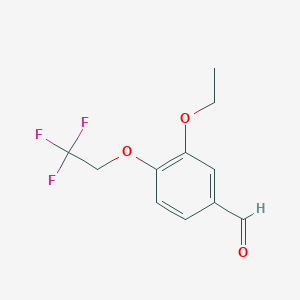

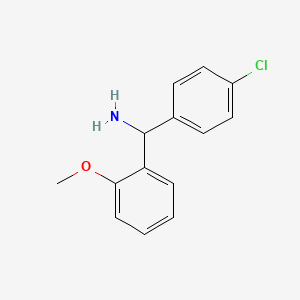

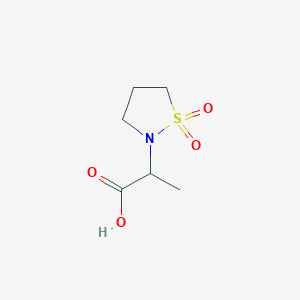

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” is characterized by the presence of a 1,2,4-triazole ring and a pyridine ring . The exact structure can be confirmed by spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

- Btp Ligands : 2-(1H-1,2,4-triazol-3-yl)pyridine (btp) ligands form coordination complexes with a wide range of metals. These complexes exhibit unique properties and reactivity compared to classical pyridyl-based ligands. Researchers have explored btp-metal complexes for applications in catalysis, enzyme inhibition, and photochemistry .

- Cytotoxicity : 1,2,4-triazole hybrids containing the 2-(1H-1,2,4-triazol-3-yl)pyridine moiety have been evaluated for their cytotoxic activity against tumor cell lines. These compounds showed varying levels of cytotoxicity, with IC50 values in the range of 15.6–39.8 µM for MCF-7 cells and 23.9–41.8 µM for HCT-116 cells .

- Functionalization : Researchers have synthesized 2,6-bis-(1-butyl-1H-[1,2,3]triazol-4-yl)-pyridin-4-yl-methanol (BTP-CH2OH) and used it as a functional group for radical polymerization. This approach allows the incorporation of the 2-(1H-1,2,4-triazol-3-yl)pyridine unit into polymer structures .

- Polymers and Gels : The btp motif has been incorporated into polymers, dendrimers, and gels. These materials exhibit interesting properties, making them suitable for applications in materials science .

- Logical Operations : The btp ligand’s unique coordination behavior has been harnessed for molecular logic gates. These gates can perform logical operations based on metal-ligand interactions, opening avenues for molecular computing and information processing .

- Photophysical Properties : Researchers have explored the photochemical behavior of btp-metal complexes. These studies provide insights into excited-state processes and light-induced reactions .

Coordination Chemistry and Metal Complexes

Antitumor Activity

Polymerization Tools

Materials Science

Molecular Logic

Photochemistry

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on “2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile” and similar compounds could involve further exploration of their pharmacological properties, optimization of their synthesis methods, and investigation of their potential applications in medicine, particularly in cancer treatment .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their interaction with various biological targets, particularly in the context of anticancer activity .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with their targets leading to changes at the molecular level .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Similar compounds have shown anticancer activity when tested on human ovarian cancer cell lines .

Eigenschaften

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRWHJCVMSTOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)

![6-[(2-Methylpropyl)amino]pyridine-3-carbonitrile](/img/structure/B3198836.png)

![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)

![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)

![1-{4-[(3-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one](/img/structure/B3198890.png)

![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)